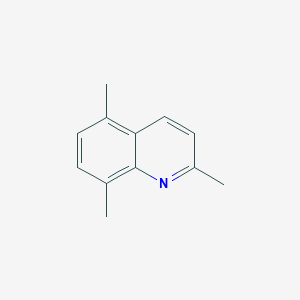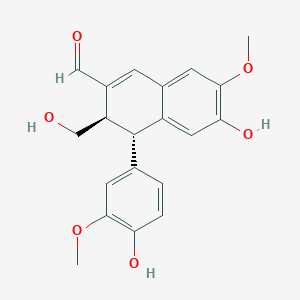
4-Chloro-2-trifluoroacetyl-6-methoxyaniline
概要
説明
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline involves multiple steps, including cyclization, nitrification, and chlorination processes. These steps start with more simple molecules and gradually build up to the target compound, ensuring high yields and suitability for large-scale studies. The synthesis process is characterized by its simplicity and mild reaction conditions, making it favorable for laboratory and industrial applications (Lei Zhao, Fei Lei, & Yuping Guo, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Chloro-2-trifluoroacetyl-6-methoxyaniline has been studied using techniques such as NMR and X-ray crystallography. These studies reveal the spatial arrangement of atoms within the molecule and the nature of its chemical bonds, providing insights into its reactivity and properties. The presence of a chloro group, a trifluoroacetyl group, and a methoxy group contributes to the compound's unique chemical behavior (V. Iaroshenko et al., 2011).
Chemical Reactions and Properties
4-Chloro-2-trifluoroacetyl-6-methoxyaniline participates in various chemical reactions, contributing to the synthesis of heteroannulated coumarins and other complex molecules. Its reactivity with electron-rich aminoheterocycles, dimethyl 1,3-acetonedicarboxylate, hydrazines, alkyl thioglycolates, and methyl sarcosinate demonstrates its versatility as a precursor for diverse chemical syntheses. The introduction of different functional groups through these reactions allows for the creation of molecules with tailored chemical properties (V. Iaroshenko et al., 2011).
科学的研究の応用
Synthesis and Chemical Reactivity
Research highlights the utilization of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline derivatives as key intermediates in the synthesis of complex molecules. For instance, Iaroshenko et al. (2011) discuss the use of 4-chloro-3-(trifluoroacetyl)-coumarins, a closely related compound, for regioselective synthesis of 3,4-fused coumarins, showcasing its importance in constructing heteroannulated structures with potential biological activities (Iaroshenko et al., 2011). Another study by Zhao et al. (2017) emphasizes the synthetic flexibility of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, prepared from 4-methoxyaniline, highlighting the compound's utility in generating quinoline derivatives, which are valuable in pharmaceutical research and development (Zhao et al., 2017).
Analytical Applications
In the realm of analytical chemistry, the derivative compounds find applications in enhancing methodologies for detecting and analyzing biomolecules. Brückner and Wachsmann (2003) synthesized a fluorescent reagent from a methoxyaniline derivative for derivatization of α-amino acids, improving their detection limits in liquid chromatography, a critical advancement for amino acid analysis in various biological samples (Brückner & Wachsmann, 2003).
Material Science and Nonlinear Optical Properties
The compound's derivatives also contribute to the development of materials with unique properties. Siva et al. (2017) studied the nonlinear optical properties of 4-methoxyanilinium trifluoroacetate, a derivative, revealing its potential in creating materials for optical applications due to its significant hyperpolarizability values. This research underscores the derivative's applicability in enhancing the performance of nonlinear optical materials (Siva et al., 2017).
Environmental Applications
Moreover, the study on the Fenton-like oxidation process for degrading methoxyanilines, including derivatives of 4-Chloro-2-trifluoroacetyl-6-methoxyaniline, by Chaturvedi and Katoch (2020) illustrates the compound's relevance in environmental chemistry. Their work provides insights into utilizing this compound and its derivatives for treating industrial wastewater, thereby mitigating the environmental impact of hazardous chemicals (Chaturvedi & Katoch, 2020).
特性
IUPAC Name |
1-(2-amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-6-3-4(10)2-5(7(6)14)8(15)9(11,12)13/h2-3H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPZPJCLOXKMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579677 | |
| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-trifluoroacetyl-6-methoxyaniline | |
CAS RN |
205756-22-5 | |
| Record name | 1-(2-Amino-5-chloro-3-methoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70579677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

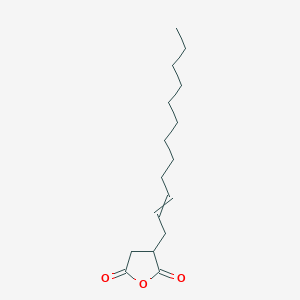
![Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate](/img/structure/B20307.png)
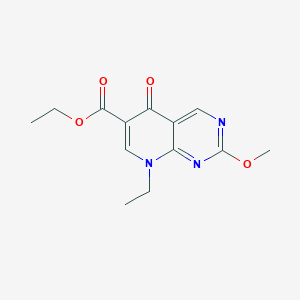
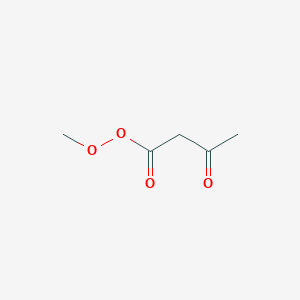
![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)
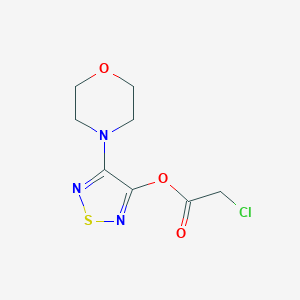
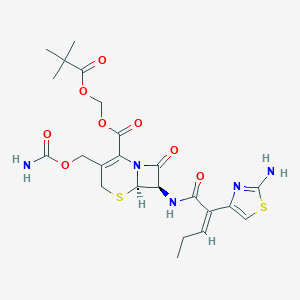
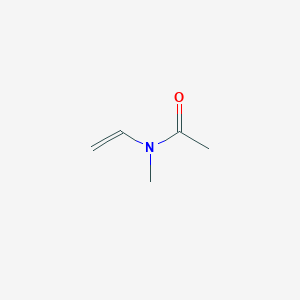
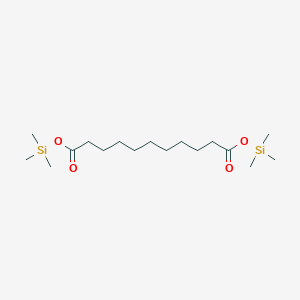
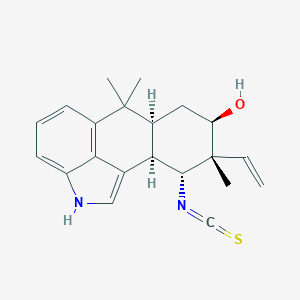
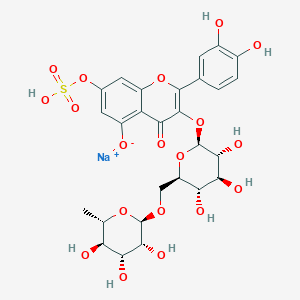
![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)
